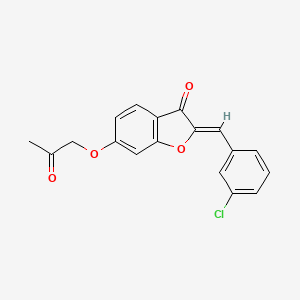
(Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H13ClO4 and its molecular weight is 328.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family. It has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H13ClO4, with a molecular weight of 328.75 g/mol. The structure features a benzofuran core with substituents that enhance its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClO4 |
| Molecular Weight | 328.75 g/mol |
| CAS Number | 879807-52-0 |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Activity : Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. For instance, certain derivatives have demonstrated significant inhibition of TNF-α-induced monocyte adhesion to epithelial cells, which is crucial in inflammatory bowel disease (IBD) models .
- Antimicrobial Properties : The presence of the benzofuran moiety in several compounds has been linked to antimicrobial activity against various pathogens. This suggests that this compound may possess similar properties, although specific studies are needed for confirmation.
- Anticancer Potential : Some benzofuran derivatives have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibitors designed from these derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells .
In Vivo Studies
A study focused on the structure-activity relationship (SAR) of benzofuran derivatives revealed that certain compounds exhibited over 70% inhibition of TNF-α-induced adhesion in a rat model of colitis . This suggests that this compound could be a candidate for developing treatments for inflammatory conditions.
Mechanistic Insights
The mechanism of action for compounds similar to this compound often involves the modulation of key signaling pathways such as NF-κB and AP-1, which are involved in inflammatory responses . These pathways are crucial for the expression of pro-inflammatory cytokines, indicating that targeting them could yield therapeutic benefits.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | Unique Properties |
|---|---|---|
| Benzofuran-3(2H)-one | Varies | Fundamental scaffold |
| 4-Chlorobenzaldehyde Derivatives | Varies | Electrophilic nature |
| Acylated Benzofurans | Potentially high | Enhanced reactivity |
| (Z)-2-(4-chlorobenzylidene)benzofuran derivatives | Anti-inflammatory, anticancer | Specific substituent effects |
属性
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-11(20)10-22-14-5-6-15-16(9-14)23-17(18(15)21)8-12-3-2-4-13(19)7-12/h2-9H,10H2,1H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMIFBASHJZBAC-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














